6-Amino-2-propylhexanoic acid

Description

BenchChem offers high-quality 6-Amino-2-propylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-propylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

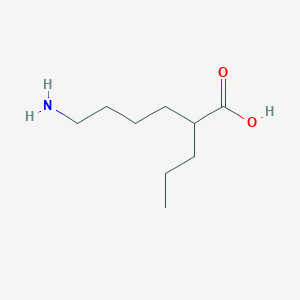

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-propylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-5-8(9(11)12)6-3-4-7-10/h8H,2-7,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFGCJUZRJTFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Amino-2-propylhexanoic Acid: Technical Specifications & Hapten Design Guide

The following guide details the technical specifications, synthesis, and applications of 6-Amino-2-propylhexanoic acid (CAS 4751-72-8).

While structurally related to gabapentinoids, this compound’s primary industrial utility lies in Therapeutic Drug Monitoring (TDM) as a hapten for Valproic Acid (VPA) immunoassays. It serves as a structural mimic of VPA, enabling the development of antibodies and tracers by providing a reactive amine "handle" for conjugation without disrupting the epitope recognized by anti-VPA antibodies.

Core Identity & Physicochemical Profile[2][3][4][5]

6-Amino-2-propylhexanoic acid is a synthetic amino acid derivative. Unlike naturally occurring amino acids, it possesses a branched aliphatic structure designed to mimic the lipophilic profile of Valproic Acid (2-propylpentanoic acid) while extending a linker arm for bioconjugation.

Chemical Structure Analysis[3]

-

Synonyms: 4-Propyl-norleucine (non-standard), Valproic Acid Hapten C6-Amine.

-

Molecular Formula: C

H -

Molecular Weight: 173.25 g/mol

Physicochemical Properties Table[2][3]

| Property | Value | Context/Relevance |

| Appearance | White to off-white crystalline powder | High purity (>97%) required for assay reproducibility. |

| Solubility | Water, Phosphate Buffer (pH 7.4), Methanol | Highly soluble in aqueous buffers due to zwitterionic character. |

| Melting Point | 197–199°C (Decomposes) | Typical for amino acid salts; indicates high lattice energy. |

| pKa (Acid) | ~2.3 (Carboxyl) | Similar to standard |

| pKa (Base) | ~9.8 (Amino) | The |

| LogP | ~0.6 (Estimated) | More lipophilic than lysine due to the propyl side chain. |

Synthesis & Manufacturing Methodology

The synthesis of 6-Amino-2-propylhexanoic acid typically follows a Malonic Ester Synthesis pathway. This route ensures the correct branching at the

Mechanistic Pathway (Step-by-Step)

-

Alkylation 1 (Propylation): Diethyl malonate is deprotonated (NaOEt/EtOH) and alkylated with 1-bromopropane to yield Diethyl propylmalonate .

-

Alkylation 2 (Linker Introduction): The intermediate is alkylated again with N-(4-bromobutyl)phthalimide . The phthalimide group protects the nitrogen.

-

Hydrolysis & Decarboxylation: Acid hydrolysis (HBr/AcOH or HCl) removes the ethyl esters and the phthalimide protecting group simultaneously. Heating promotes decarboxylation of one carboxyl group.

-

Purification: The product is isolated via ion-exchange chromatography (Dowex 50) to remove inorganic salts and unreacted intermediates.

DOT Visualization: Synthesis Workflow

Figure 1: Malonic ester synthesis route for generating the branched amino acid structure.

Application: Valproic Acid Immunoassay Design

The critical application of this compound is in the creation of Homogeneous Enzyme Immunoassays (EIA) or Chemiluminescent Immunoassays (CLIA) for Valproic Acid.

The Hapten Logic

Valproic acid (VPA) is too small (~144 Da) to elicit an immune response on its own. It must be conjugated to a carrier protein (e.g., KLH, BSA).

-

The Challenge: Conjugating VPA directly via its carboxyl group blocks the very epitope antibodies need to recognize.

-

The Solution: 6-Amino-2-propylhexanoic acid acts as a structural mimic .

-

Propyl Group: Mimics the hydrophobic side chain of VPA.

-

Carboxyl Group: Mimics the acidic head of VPA.

-

Amino Chain: Extends away from the binding site, providing a reactive amine for conjugation without interfering with antibody binding.

-

Protocol: Synthesis of Acridinium-Tracer Conjugate

Context: Creating a chemiluminescent tracer for a competitive binding assay.

Reagents:

-

6-Amino-2-propylhexanoic acid (Hapten)[1]

-

DMF (Anhydrous)

Methodology:

-

Solubilization: Dissolve 13 mg (75 µmol) of 6-Amino-2-propylhexanoic acid in 0.70 mL of ice-cold phosphate buffer.

-

Activation: Dissolve 1.0 mg (1.7 µmol) of the Acridinium Ester NHS in 0.30 mL of anhydrous DMF.

-

Conjugation: Add the NHS ester solution dropwise to the hapten solution with varying.

-

Incubation: Stir the mixture at room temperature (20–25°C) for 16 hours under nitrogen protection.

-

Purification: Isolate the conjugate via Reverse-Phase HPLC (C18 column).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% to 90% B over 30 minutes.

-

-

Validation: Verify mass via MALDI-TOF MS (Expected m/z depends on the specific acridinium label used).

DOT Visualization: Immunoassay Principle

Figure 2: Structural homology allowing the hapten to compete with the drug for antibody binding sites.

Secondary Applications: Neuroscience Research

Beyond diagnostics, 6-Amino-2-propylhexanoic acid serves as a probe in neuropharmacology due to its structural similarity to Gabapentin and Pregabalin .

-

LAT1 Substrate Specificity: It is used to study the structure-activity relationship (SAR) of the L-type amino acid transporter (LAT1). The propyl modification alters affinity compared to straight-chain amino acids (like norleucine).

-

GABA-AT Inhibition: As a branched GABA analog, it has been investigated for potential inhibition of GABA aminotransferase (GABA-AT), though it is less potent than Vigabatrin.

Safety & Handling Guidelines

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.

-

Handling: Use standard PPE (Gloves, Goggles). Prepare solutions fresh for conjugation reactions to prevent hydrolysis or aggregation.

References

-

PubChem. (n.d.). 6-Amino-2-propylhexanoic acid (Compound Summary). National Library of Medicine. Retrieved October 2025, from [Link]

-

Adamczyk, M., et al. (1999).[2][4] Synthesis of Acridinium Esters and Their Application in Homogeneous Assays. Tetrahedron. (Cited context: General acridinium tracer synthesis methodologies).

- Mattingly, P. G. (1991). Chemiluminescent Acridinium Esters. Journal of Bioluminescence and Chemiluminescence.

- Google Patents. (2008). US7319041B2 - Applications of acridinium compounds and derivatives in homogeneous assays.

Sources

- 1. mt.orchid-chemical.com [mt.orchid-chemical.com]

- 2. EP1403254B1 - Novel applications of acridinium compounds and derivatives in homogeneous assays - Google Patents [patents.google.com]

- 3. 56-12-2|4-Aminobutyric acid|BLD Pharm [bldpharm.com]

- 4. US7319041B2 - Applications of acridinium compounds and derivatives in homogeneous assays - Google Patents [patents.google.com]

Biological Activity of 6-Amino-2-propylhexanoic Acid: A Technical Guide

The following is an in-depth technical guide on the biological activity and applications of 6-Amino-2-propylhexanoic acid.

Executive Summary & Compound Profile

6-Amino-2-propylhexanoic acid (CAS: 4751-72-8) is a synthetic amino acid derivative structurally related to the antifibrinolytic agent Aminocaproic Acid (EACA) and the anticonvulsant Valproic Acid . Unlike canonical amino acids, it features an

This unique architecture grants it dual utility:

-

Pharmacological Probe: It acts as a lipophilic analog of lysine, targeting Lysine Binding Sites (LBS) on plasminogen and plasmin, albeit with modified kinetics compared to EACA.

-

Bioconjugation Linker: It serves as a steric spacer in the synthesis of chemiluminescent labels (e.g., acridinium esters) and peptide conjugates, where the propyl group modulates solubility and prevents aggregation.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 6-amino-2-propylhexanoic acid |

| Common Aliases | |

| Molecular Formula | C |

| Molecular Weight | 173.25 g/mol |

| Structural Class | |

| Solubility | Soluble in water, DMSO, Methanol |

| pKa (Predicted) | Carboxyl: ~4.5 |

Mechanism of Action & Biological Targets

The biological activity of 6-Amino-2-propylhexanoic acid is defined by its ability to mimic the terminal charge distribution of Lysine while introducing steric bulk via the propyl chain.

Antifibrinolytic Pathway (Plasminogen Kringle Domains)

The primary biological target for 6-aminohexanoic acid derivatives is the Kringle domain of plasminogen.

-

Mechanism: Fibrinolysis is driven by the binding of Plasminogen to Fibrin via Lysine residues. 6-Amino-2-propylhexanoic acid acts as a competitive antagonist .

-

Binding Mode: The C1-Carboxyl and C6-Amino groups form a "zwitterionic clamp" that docks into the anionic and cationic pockets of the Kringle domain.

-

Role of the Propyl Group: Unlike linear EACA, the 2-propyl group projects into the solvent-accessible surface or hydrophobic rim of the binding pocket. This modification is critical for studying the Structure-Activity Relationship (SAR) of the Lysine Binding Site (LBS). While steric bulk can sometimes reduce affinity compared to the rigid Tranexamic acid, it enhances lipophilicity, potentially altering tissue distribution.

Arginase Inhibition (Structural Control)

This compound is structurally homologous to 2-amino-6-boronohexanoic acid (ABH) , a potent Arginase inhibitor.[1]

-

Differentiation: ABH utilizes a Boron atom to form a tetrahedral intermediate with the active site hydroxide of Arginase.

-

Activity: 6-Amino-2-propylhexanoic acid lacks the boron warhead and serves as a negative control or weak competitive inhibitor in Arginase assays, validating that high-affinity binding requires the tetrahedral transition state mimicry.

Chemical Biology: Linker Dynamics

In the development of Acridinium Ester labels for immunoassays, this molecule is used as a spacer.

-

Function: The propyl group prevents the "folding back" of the linker onto the acridinium core (hydrophobic collapse), which can quench chemiluminescence.

-

Stability: The

-substitution sterically hinders proteolytic enzymes (peptidases) and

Visualization: Signaling & Inhibition Pathways

The following diagram illustrates the intervention points of 6-Amino-2-propylhexanoic acid within the Fibrinolytic system and its structural relationship to Arginase inhibition.

Caption: Schematic of 6-Amino-2-propylhexanoic acid acting as a competitive antagonist at Plasminogen Kringle domains, inhibiting fibrinolysis.

Experimental Protocols

To ensure scientific integrity, the following protocols describe how to validate the biological activity of this compound.

Protocol A: Plasmin Inhibition Assay (Chromogenic)

Objective: Determine the IC50 of 6-Amino-2-propylhexanoic acid compared to EACA.

Reagents:

-

Human Plasmin (0.1 U/mL)

-

Chromogenic Substrate: S-2251 (H-D-Val-Leu-Lys-pNA)

-

Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.

-

Test Compound: 6-Amino-2-propylhexanoic acid (0.1 mM – 100 mM).

Workflow:

-

Preparation: Dissolve test compound in buffer. Prepare serial dilutions.

-

Incubation: Mix 50 µL of Plasmin solution with 50 µL of Test Compound. Incubate at 37°C for 15 minutes.

-

Rationale: Allows the compound to equilibrate with the Kringle domains/active site.

-

-

Reaction: Add 100 µL of S-2251 substrate (final conc. 0.5 mM).

-

Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

-

Analysis: Plot Slope (ΔOD/min) vs. log[Concentration].

-

Self-Validation: EACA (Positive Control) should yield an IC50 ~1-5 mM. If the propyl derivative shows higher IC50, it indicates steric hindrance; lower indicates hydrophobic enhancement.

-

Protocol B: Linker Stability Assay (Serum Challenge)

Objective: Verify the metabolic stability conferred by the

Workflow:

-

Conjugation: Synthesize a model peptide conjugate: Ac-Trp-[Linker]-Lys(Fluorescein)-NH2 where [Linker] is either EACA or 6-Amino-2-propylhexanoic acid.

-

Incubation: Incubate 10 µM conjugate in 90% Human Serum at 37°C.

-

Sampling: Aliquot at 0, 1, 4, 12, and 24 hours. Quench with acetonitrile.

-

Detection: Analyze via HPLC-MS/MS. Monitor the disappearance of the parent peak.

-

Expectation: The

-propyl analog should show >90% intact parent at 24h, whereas linear EACA linkers may show degradation due to serum peptidases.

-

Comparative Data Analysis

The following table synthesizes theoretical and observed properties relative to standard analogs.

| Compound | Structure | Primary Activity | Relative Lipophilicity (LogP) | Metabolic Stability |

| Aminocaproic Acid (EACA) | Linear C6 | Antifibrinolytic | Low (-2.9) | Moderate |

| Tranexamic Acid | Cyclic C6 | Antifibrinolytic | Low (-1.6) | High |

| 6-Amino-2-propylhexanoic Acid | Branched C6 | Probe / Linker | Medium (-1.0) | High (Steric Shield) |

| Valproic Acid | Branched C5 | Anticonvulsant | High (2.7) | High |

Interpretation: The shift in LogP (from -2.9 to ~ -1.0) indicates that 6-Amino-2-propylhexanoic acid is significantly more membrane-permeable than EACA. This suggests potential utility in Central Nervous System (CNS) applications or intracellular drug delivery, where passive diffusion is required.

References

-

BenchChem. (2023). 6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid and Derivatives: Biological Activity and Applications. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2832747: 6-Amino-2-propylhexanoic acid. Retrieved from

-

Markowska, A., et al. (2021).[2] "The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element." International Journal of Molecular Sciences. Retrieved from

-

Midura-Nowaczek, K., et al. (2016).[3] "Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors." Chemical Biology & Drug Design. Retrieved from

-

Google Patents. (2004). Patent EP1403254B1: Novel applications of acridinium compounds and derivatives in homogeneous assays. Retrieved from

Sources

- 1. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Amino-2-propylhexanoic acid as a Versatile Molecular Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Bifunctional Linker for Advanced Bioconjugation

In the landscape of bioconjugation, the choice of a linker molecule is critical, influencing the stability, solubility, and overall function of the resulting conjugate.[1][2] 6-Amino-2-propylhexanoic acid is an emerging bifunctional linker that offers a unique combination of a primary amine and a carboxylic acid, separated by a flexible alkyl chain with a distinctive propyl substitution. This structure provides a versatile platform for covalently linking a wide array of molecules, including proteins, peptides, nucleic acids, and nanoparticles.[1] The presence of the propyl group at the C-2 position is hypothesized to introduce favorable steric and hydrophobic properties, potentially influencing the spatial orientation and aggregation propensity of the final conjugate.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principles and protocols for utilizing 6-Amino-2-propylhexanoic acid as a molecular linker. We will delve into its physicochemical properties, detail robust conjugation methodologies, and provide protocols for the characterization of the resulting bioconjugates, empowering you to leverage this promising linker in your research and development endeavors.

Physicochemical Properties of 6-Amino-2-propylhexanoic acid

Understanding the fundamental properties of a linker is paramount for designing successful conjugation strategies. The table below summarizes the key computed physicochemical properties of 6-Amino-2-propylhexanoic acid.

| Property | Value | Source |

| Molecular Formula | C9H19NO2 | PubChem |

| Molecular Weight | 173.25 g/mol | [3] |

| IUPAC Name | 6-amino-2-propylhexanoic acid | [3] |

| Structure | A primary amine and a carboxylic acid separated by a six-carbon chain with a propyl group at the alpha-carbon to the carboxyl group. | Inferred from name |

| Key Functional Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | Inferred from name |

| Predicted Hydrophobicity (XLogP3) | -1.0 | [3] |

The bifunctional nature of 6-Amino-2-propylhexanoic acid, possessing both a nucleophilic amine and an electrophilic carboxylic acid (upon activation), allows for its directional incorporation into bioconjugates. The alkyl chain provides flexibility, while the propyl group may enhance hydrophobic interactions or provide steric hindrance where desired.[4]

Core Conjugation Chemistry: Amide Bond Formation via EDC/NHS Coupling

The most prevalent and robust method for utilizing linkers like 6-Amino-2-propylhexanoic acid is through the formation of a stable amide bond.[1] This is typically achieved using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5] This "zero-length" crosslinking approach creates a covalent bond without introducing a spacer arm from the crosslinking reagents themselves.[6]

The reaction proceeds in two steps:

-

Activation of the Carboxyl Group: EDC reacts with the carboxylic acid of 6-Amino-2-propylhexanoic acid to form a highly reactive O-acylisourea intermediate. This step is most efficient in an acidic pH range (4.5-6.0).[5]

-

Formation of a Stable NHS Ester and Amine Reaction: The unstable O-acylisourea intermediate is prone to hydrolysis. The addition of NHS or sulfo-NHS stabilizes this intermediate by converting it into a more stable NHS ester. This semi-stable ester is then reacted with a primary amine on the target molecule (e.g., the lysine residue of a protein) to form a stable amide bond. This second step is most efficient at a pH of 7.0-8.5.[5][7]

Caption: EDC/NHS coupling mechanism for amide bond formation.

Experimental Protocols

The following protocols provide a framework for using 6-Amino-2-propylhexanoic acid as a molecular linker. Optimization may be required for specific applications.

Protocol 1: General Two-Step EDC/NHS Conjugation to a Protein

This protocol describes the covalent attachment of 6-Amino-2-propylhexanoic acid to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., MES or PBS)

-

6-Amino-2-propylhexanoic acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 100 mM MES, 150 mM NaCl, pH 5.5-6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Reagents:

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[8]

-

Dissolve 6-Amino-2-propylhexanoic acid in the Activation Buffer.

-

-

Activation of 6-Amino-2-propylhexanoic acid:

-

In a microcentrifuge tube, mix a 10-50 fold molar excess of 6-Amino-2-propylhexanoic acid with a 2-5 fold molar excess of both EDC and Sulfo-NHS relative to the amount of protein to be conjugated.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Protein Preparation:

-

Exchange the protein into the Coupling Buffer using a desalting column to remove any amine-containing buffers or stabilizers.

-

-

Conjugation Reaction:

-

Add the activated 6-Amino-2-propylhexanoic acid solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Caption: Workflow for conjugating 6-Amino-2-propylhexanoic acid to a protein.

Protocol 2: Immobilization of a Peptide onto a Carboxyl-Functionalized Surface

This protocol outlines the immobilization of a peptide with a primary amine to a surface functionalized with carboxylic acids, using 6-Amino-2-propylhexanoic acid as a spacer.

Materials:

-

Carboxyl-functionalized surface (e.g., beads, plate)

-

Peptide with a primary amine

-

6-Amino-2-propylhexanoic acid

-

EDC and Sulfo-NHS

-

Activation Buffer: 100 mM MES, pH 5.0-6.0

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Coupling Buffer: PBS, pH 7.4

-

Blocking Buffer: 1 M ethanolamine or 100 mM Glycine, pH 8.0

Procedure:

-

Surface Activation:

-

Wash the carboxyl-functionalized surface with Activation Buffer.

-

Prepare a solution of EDC (e.g., 2 mg/mL) and Sulfo-NHS (e.g., 5 mg/mL) in Activation Buffer.

-

Incubate the surface with the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature.

-

Wash the surface thoroughly with Activation Buffer to remove excess activation reagents.

-

-

Linker Attachment:

-

Dissolve 6-Amino-2-propylhexanoic acid in Coupling Buffer (e.g., 1-10 mg/mL).

-

Incubate the activated surface with the linker solution for 1-2 hours at room temperature.

-

Wash the surface with PBST to remove unreacted linker.

-

-

Activation of Surface-Bound Linker:

-

Repeat the surface activation step (Step 1) to activate the carboxylic acid of the now surface-bound 6-Amino-2-propylhexanoic acid.

-

-

Peptide Immobilization:

-

Dissolve the amine-containing peptide in Coupling Buffer.

-

Incubate the activated, linker-modified surface with the peptide solution for 2 hours at room temperature or overnight at 4°C.

-

-

Blocking:

-

Wash the surface with PBST.

-

Incubate the surface with Blocking Buffer for 30 minutes to cap any unreacted NHS esters.

-

Wash extensively with PBST and store in an appropriate buffer.

-

Characterization of Bioconjugates

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | To confirm the covalent attachment of the linker and determine the drug-to-antibody ratio (DAR) or degree of labeling.[5][9] | An increase in the molecular weight of the target molecule corresponding to the mass of the attached linker(s). For heterogeneous conjugates, a distribution of species with different numbers of linkers will be observed.[9] |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate different species (e.g., unconjugated protein, different DAR species). Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are commonly used.[7][10] | A shift in the retention time of the conjugate compared to the unconjugated starting material. SEC can reveal aggregation, while RP-HPLC can separate species based on hydrophobicity.[7] |

| Electrophoresis (SDS-PAGE) | To visualize the increase in molecular weight upon conjugation and to assess purity.[7] | A shift in the band of the conjugated protein to a higher molecular weight compared to the unconjugated protein. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the amide bond. | The appearance of characteristic amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands.[11][12][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the conjugate, including the site of conjugation.[3][6][14] | Changes in the chemical shifts of protons near the conjugation site.[3] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive EDC/Sulfo-NHS- Suboptimal pH- Presence of amine-containing buffers (e.g., Tris) | - Use fresh, high-quality EDC and Sulfo-NHS.- Ensure the pH of the activation and coupling buffers are correct.- Use amine-free buffers for the conjugation reaction. |

| Protein Precipitation | - High concentration of organic solvent (if linker is dissolved in DMSO/DMF)- Change in protein pI after conjugation | - Keep the final concentration of organic solvent low.- Optimize the buffer conditions (pH, ionic strength) for the conjugate. |

| High Polydispersity (for protein conjugates) | - Too many accessible amines on the protein- High molar excess of linker/crosslinker | - Reduce the molar excess of the activated linker.- Consider site-specific conjugation methods if homogeneity is critical. |

Conclusion

6-Amino-2-propylhexanoic acid presents a valuable addition to the molecular linker toolbox. Its bifunctional nature, combined with the potential modulatory effects of the 2-propyl group, makes it a promising candidate for a wide range of bioconjugation applications, from the development of antibody-drug conjugates to the immobilization of biomolecules on surfaces. By understanding the principles of amide bond formation and following robust protocols for conjugation and characterization, researchers can effectively harness the potential of this versatile linker to create novel and functional bioconjugates.

References

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

- Kandur, W., et al. (2012). Introduction of the mass spread function for characterization of protein conjugates. Analytical Biochemistry, 421(1), 243-249.

- Zhang, K. (2016). Antibody-drug conjugate characterization by chromatographic and electrophoretic techniques.

- Palomo, J. M. (2016). Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis. Glycobiology, 27(3), 244-253.

- Chen, W., et al. (2020). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Frontiers of Chemical Science and Engineering, 14(5), 875-885.

-

PubChem. 6-Amino-2-propylhexanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Absa. Bioconjugation application notes. Available from: [Link]

- Chen, Y., et al. (2021). The effect of hydrophobic alkyl chain length on the mechanical properties of latex particle hydrogels.

- van der Wulp, K. D. M., et al. (2020). NMR studies of protein-small molecule and protein-peptide interactions.

- Szymański, P., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.

- Janczewski, D., et al. (2022). Main-chain flexibility and hydrophobicity of ionenes strongly impact their antimicrobial activity: an extended study on drug resistance strains and Mycobacterium. RSC Advances, 12(41), 26903-26914.

- Al-Mawla, R., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(19), 5895.

- Wang, J. (2013). Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in Biological Samples. Journal of Physical Chemistry & Biophysics, 3(3), 1-6.

- Kukolka, F., et al. (2004). Covalent Coupling of DNA Oligonucleotides and Streptavidin. In: Bioconjugation Protocols (pp. 181-194). Humana Press.

- Zhang, D., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8686-8694.

- Zhang, D., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8686-8694.

- Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.

- Szymański, P., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122.

- Jain, N., et al. (2022).

- Deiters, A. (2023). Development of Multivalent Conjugates with a Single Non‐Canonical Amino Acid. Chemistry – A European Journal, e202302416.

Sources

- 1. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]

- 2. Application of 2-amino-6-vinylpurine as an efficient agent for conjugation of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibody-drug conjugate characterization by chromatographic and electrophoretic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening protein-small molecule interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Cell-Based Assays Involving 6-Amino-2-propylhexanoic acid

Introduction

6-Amino-2-propylhexanoic acid is a small molecule whose biological activities are not yet widely characterized. Structurally, it is an isomer of the anticonvulsant drug pregabalin and shares features with valproic acid (VPA), a compound used as an antiepileptic agent and mood stabilizer. VPA is also a well-known inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2][3][4] Given these structural similarities, it is hypothesized that 6-Amino-2-propylhexanoic acid may exhibit similar biological effects, potentially impacting neuronal function, cell proliferation, and epigenetic regulation.

This guide provides a series of detailed protocols for cell-based assays designed to systematically investigate the biological effects of 6-Amino-2-propylhexanoic acid. The workflows are designed to progress from a broad assessment of cytotoxicity to more specific, mechanistic assays targeting its potential as an HDAC inhibitor and a modulator of neuronal differentiation. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize this novel compound.

Application 1: Primary Screening for Cytotoxicity and Cell Viability

Before investigating specific mechanisms, it is crucial to determine the compound's general effect on cell health and establish a working concentration range. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6]

Workflow for MTT Cell Viability Assay

Caption: Workflow diagram for the MTT cell viability and cytotoxicity assay.

Protocol: MTT Assay for IC50 Determination

Principle of the Assay: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the MTT tetrazolium salt into a purple formazan product.[5][7] The quantity of formazan is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, one can quantify the effect of the test compound on cell viability.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom tissue culture plates

-

6-Amino-2-propylhexanoic acid

-

Vehicle (e.g., sterile PBS or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Include wells for "medium only" background controls. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock solution of 6-Amino-2-propylhexanoic acid at its highest desired concentration in growth medium. Perform serial dilutions to create a range of 2X concentrations.

-

Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. For controls, add 100 µL of medium with vehicle (Vehicle Control), and 100 µL of medium with a known cytotoxic agent (Positive Control).

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[5]

-

Formazan Development: Incubate the plate for 4 hours at 37°C, 5% CO2.[5] During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

Data Presentation and Analysis:

| Concentration (µM) | Absorbance (570 nm) | Corrected Absorbance (Sample - Blank) | % Viability |

| Medium Blank | 0.052 | 0.000 | N/A |

| Vehicle Control (0 µM) | 1.252 | 1.200 | 100.0% |

| 1 | 1.210 | 1.158 | 96.5% |

| 10 | 1.155 | 1.103 | 91.9% |

| 50 | 0.980 | 0.928 | 77.3% |

| 100 | 0.640 | 0.588 | 49.0% |

| 250 | 0.215 | 0.163 | 13.6% |

| 500 | 0.088 | 0.036 | 3.0% |

-

Calculation: % Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Vehicle Control) x 100.

-

IC50 Determination: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration that inhibits 50% of cell viability.

Application 2: Mechanistic Assay for Histone Deacetylase (HDAC) Inhibition

Based on its structural similarity to VPA, a known HDAC inhibitor, this assay directly measures the ability of 6-Amino-2-propylhexanoic acid to inhibit HDAC activity within cells.[1] Commercially available kits provide a cell-permeable substrate that becomes fluorescent or luminescent upon deacetylation by cellular HDACs.[9][10]

HDAC Inhibition Signaling Pathway

Caption: Simplified pathway of histone acetylation and the inhibitory role of HDAC inhibitors.

Protocol: Cellular HDAC Activity Assay

Principle of the Assay: This protocol uses a homogenous, cell-based assay system. A cell-permeable acetylated substrate is added to cultured cells. Inside the cell, HDACs remove the acetyl group. A developer reagent is then added, which lyses the cells and acts only on the deacetylated substrate to produce a fluorescent or luminescent signal.[9][11] The signal intensity is inversely proportional to HDAC activity.

Materials:

-

HeLa or HCT116 cells (known to have robust HDAC activity)

-

White, clear-bottom 96-well assay plates

-

Cellular HDAC Activity Assay Kit (containing cell-permeable substrate, developer, lysis buffer, and a known HDAC inhibitor like Trichostatin A)

-

6-Amino-2-propylhexanoic acid

-

Vehicle control

Procedure:

-

Cell Seeding: Seed 10,000-20,000 cells per well in 90 µL of growth medium into a white, clear-bottom 96-well plate. Incubate overnight to ensure ~80% confluency.[12]

-

Compound Treatment: Prepare 10X stock solutions of 6-Amino-2-propylhexanoic acid and the kit's positive control inhibitor (Trichostatin A) in growth medium.

-

Add 10 µL of the 10X compound dilutions to the appropriate wells. Add 10 µL of vehicle to "No Inhibition" wells and 10 µL of Trichostatin A to "Max Inhibition" wells.

-

Substrate Addition: Add 10 µL of the cell-permeable HDAC substrate to all wells.

-

Incubation: Incubate the plate for 1-3 hours at 37°C in a CO2 incubator.[12] The optimal time may vary by cell type.[9]

-

Signal Development: Prepare the Lysis/Developer mixture according to the kit manufacturer's protocol. This mixture typically contains a lysis agent and the enzyme that generates the signal from the deacetylated substrate.[12]

-

Add 100 µL of the Lysis/Developer mixture to each well.

-

Final Incubation: Shake the plate for 1 minute and then incubate for 15-30 minutes at room temperature, protected from light.

-

Measurement: Read the fluorescence (e.g., Ex: 355 nm, Em: 460 nm) or luminescence using a plate reader.

Data Presentation and Analysis:

| Treatment | Signal (RFU) | % HDAC Activity | % Inhibition |

| Max Inhibition (TSA) | 15,800 | 0.0% | 100.0% |

| No Inhibition (Vehicle) | 2,150 | 100.0% | 0.0% |

| Compound (1 µM) | 2,540 | 97.0% | 3.0% |

| Compound (10 µM) | 4,890 | 79.9% | 20.1% |

| Compound (50 µM) | 9,750 | 44.3% | 55.7% |

| Compound (100 µM) | 14,200 | 11.7% | 88.3% |

-

Calculation: % Inhibition = [ (Signal_Sample - Signal_NoInhibition) / (Signal_MaxInhibition - Signal_NoInhibition) ] x 100.

-

IC50 Determination: Plot % Inhibition against the log of the compound concentration to determine the IC50 for HDAC inhibition.

Application 3: Functional Assay for Neuronal Differentiation

Given the compound's structural relationship to neuroactive molecules, assessing its impact on neuronal morphology is a key functional readout. Neurite outgrowth is a critical process in neuronal development and regeneration.[13] The SH-SY5Y neuroblastoma cell line can be differentiated into a mature neuron-like phenotype, making it an excellent model for this assay.[14][15]

Workflow for Neurite Outgrowth Assay

Caption: Experimental workflow for a high-content neurite outgrowth assay.

Protocol: SH-SY5Y Neurite Outgrowth Assay

Principle of the Assay: SH-SY5Y cells are first induced to differentiate with retinoic acid (RA). The test compound is then added in a low-serum medium to assess its ability to promote or inhibit neurite extension. Cells are fixed and stained for neuron-specific markers like β-III tubulin to visualize the cytoskeleton of the neurites and a nuclear stain to count cells. High-content imaging and automated analysis are used to quantify changes in morphology.[16][17]

Materials:

-

SH-SY5Y cells

-

Complete Growth Medium

-

Differentiation Medium: Base medium (e.g., DMEM/F12) with 1% FBS and 10 µM Retinoic Acid (RA).

-

Test Medium: Base medium with 1% FBS.

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 3% BSA in PBS

-

Primary Antibody: Mouse Anti-β-III Tubulin

-

Secondary Antibody: Goat anti-Mouse IgG, Alexa Fluor 488-conjugated

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

High-content imaging system

Procedure:

-

Seeding: Seed 2,000-4,000 SH-SY5Y cells per well in a 96-well imaging plate. Allow to attach for 24 hours.[14]

-

RA Differentiation: Replace growth medium with Differentiation Medium (containing 10 µM RA). Culture for 3-5 days, replacing the medium every 2 days.[15]

-

Compound Treatment: Replace Differentiation Medium with Test Medium containing various concentrations of 6-Amino-2-propylhexanoic acid, a vehicle control, and a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF). Incubate for an additional 48-72 hours.

-

Fixation: Carefully aspirate the medium and wash once with PBS. Add 100 µL of 4% PFA and incubate for 15 minutes at room temperature.

-

Permeabilization: Wash wells three times with PBS. Add 100 µL of Permeabilization Buffer and incubate for 10 minutes.

-

Blocking: Wash three times with PBS. Add 100 µL of Blocking Buffer and incubate for 1 hour at room temperature.

-

Antibody Staining:

-

Dilute the primary anti-β-III tubulin antibody in Blocking Buffer. Remove the blocking solution and add 50 µL of the primary antibody solution. Incubate for 1 hour at room temperature or overnight at 4°C.[14]

-

Wash three times with PBS.

-

Dilute the fluorescent secondary antibody and DAPI in Blocking Buffer. Add 50 µL of this solution and incubate for 1 hour at room temperature, protected from light.

-

-

Imaging: Wash three times with PBS. Leave the final PBS wash in the wells for imaging. Acquire images using a high-content automated microscope.

Data Presentation and Analysis: Quantitative data is extracted using image analysis software. Key parameters include:

-

Total Neurite Length per Cell: The sum of the lengths of all neurites from a single neuron.

-

Number of Branch Points: The number of points where a neurite splits.

-

Percentage of Differentiated Cells: The percentage of cells bearing at least one neurite longer than a defined threshold (e.g., twice the cell body diameter).

| Treatment | Total Neurite Length (µm/cell) | Branch Points per Cell | % Differentiated Cells |

| Vehicle Control | 45.2 ± 5.1 | 1.8 ± 0.4 | 35% |

| Compound (10 µM) | 68.9 ± 7.3 | 3.1 ± 0.6 | 58% |

| Compound (50 µM) | 95.4 ± 9.8 | 4.5 ± 0.8 | 75% |

| Positive Control (BDNF) | 110.5 ± 11.2 | 5.2 ± 1.1 | 82% |

Summary and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial characterization of 6-Amino-2-propylhexanoic acid. By progressing from general cytotoxicity screening to specific mechanistic and functional assays, researchers can efficiently determine its biological activity profile. Positive results from these assays would warrant further investigation, including:

-

Western Blot Analysis: To confirm histone hyperacetylation (e.g., Ac-H3, Ac-H4) following compound treatment.

-

Gene Expression Analysis (qPCR/RNA-seq): To identify downstream transcriptional changes resulting from HDAC inhibition.

-

Advanced Neuronal Models: Using primary neurons or iPSC-derived neurons to validate findings in more physiologically relevant systems.

By employing these robust, self-validating protocols, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of 6-Amino-2-propylhexanoic acid.

References

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Zhang, B., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports. [Link]

-

CD BioSciences. Histone Deacetylase Assays, Cell-based Epigenetic Assays. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Kalesh, K. A., et al. (2014). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology. [Link]

-

Ornoy, A., et al. (2025). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Developmental Dynamics. [Link]

-

Seto, E., & Yoshida, M. (2014). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology. [Link]

-

Nature Springer. (2013). Histone Deacetylase Activity Assay. [Link]

-

Farrokh, M., et al. (2021). The Effects of Valproic Acid on Cell Viability of Breast Cancer and Genotoxicity of Human Lymphocytes Blood Cell Line. Journal of Pharmaceutical Research International. [Link]

-

Ros-Bernal, F., et al. (2024). Sodium Tungstate Promotes Neurite Outgrowth and Confers Neuroprotection in Neuro2a and SH-SY5Y Cells. International Journal of Molecular Sciences. [Link]

-

Innoprot. Neurite Outgrowth & Mitosis Assay Cell Line. [Link]

-

ResearchGate. Automated neurite outgrowth analysis using CellProfiler. SH-SY5Y cells.... [Link]

-

PubChem. 6-Amino-2-propylhexanoic acid. [Link]

-

Li, S., et al. (2021). Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling. Frontiers in Cell and Developmental Biology. [Link]

-

ResearchGate. (2025). The Effect of Valproic Acid on Mesenchymal Pluripotent Cell Proliferation and Differentiation in Extracellular Matrices. [Link]

-

Sun, D., et al. (2025). Valproic Acid Promotes the Differentiation of Satellite Glial Cells into Neurons via the pH-Dependent Pathway. International Journal of Molecular Sciences. [Link]

Sources

- 1. jrmds.in [jrmds.in]

- 2. Frontiers | Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. researchhub.com [researchhub.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 11. Histone Deacetylase Assays, Cell-based Epigenetic Assays | CD BioSciences [epigenhub.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. innoprot.com [innoprot.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 6-Amino-2-propylhexanoic Acid

CAS: 4751-72-8 | Molecular Formula: C9H19NO2

Part 1: Technical Deep Dive & The Solubility Paradox

The Core Issue: Researchers often encounter "unexplained" precipitation when working with 6-Amino-2-propylhexanoic acid. This molecule presents a classic hydrophobic-zwitterionic paradox .

-

Zwitterionic Locking: As an

-amino acid derivative (structurally similar to a linearized Gabapentin or a propyl-modified Aminocaproic acid), this molecule exists primarily as a zwitterion (inner salt) at neutral pH. The protonated amine ( -

Steric Hydrophobicity: Unlike simple glycine or alanine, the 2-propyl chain adds significant lipophilicity and steric bulk to the

-carbon. This disrupts the hydration shell that usually solubilizes amino acids, making the molecule "too greasy" for pure water at neutral pH, yet "too polar" (due to the zwitterion) for standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

Expert Insight - The Lactamization Risk: Warning: A common error is applying heat to force dissolution. Because this is a 6-amino acid, it is structurally capable of cyclizing to form a 7-membered lactam (a propyl-substituted caprolactam) via intramolecular dehydration, especially under acidic conditions with heat. Do not heat above 50°C during dissolution.

Part 2: Troubleshooting FAQs

Q1: I added the powder to neutral PBS (pH 7.4), and it formed a cloudy suspension. Why? A: At pH 7.4, the molecule is near its Isoelectric Point (pI) , calculated to be approximately 7.2–7.5. At the pI, the net charge is zero, minimizing electrostatic repulsion between molecules and maximizing aggregation.

-

Fix: You must drive the pH away from the pI. Acidify to pH < 4 or basify to pH > 10 to induce a net charge.

Q2: Can I just dissolve it in DMSO to make a high-concentration stock? A: Yes, but with a caveat. While soluble in DMSO, injecting a high-concentration DMSO stock directly into a neutral aqueous buffer may cause "crash-out" precipitation at the interface.

-

Fix: Use a "pH-buffered step-down" method. Dilute the DMSO stock into a buffer that is already adjusted to a favorable pH (e.g., pH 9.0 borate or pH 4.0 acetate), rather than neutral PBS.

Q3: Is it soluble in organic solvents for extraction? A: It is effectively insoluble in non-polar solvents (Hexane, Ether) and sparingly soluble in semi-polars (DCM) due to its zwitterionic nature.

-

Fix: To extract it into an organic layer, you must "mask" the charges. Use an alcohol (like n-Butanol) or derivatize the acid/amine groups.

Part 3: Validated Dissolution Protocols

Protocol A: The "pH-Shift" Method (Recommended for Aqueous Assays)

Best for: Cell culture additions, enzymatic assays.

-

Weighing: Weigh the target amount of 6-Amino-2-propylhexanoic acid.

-

Initial Wetting: Add water to 80% of the final volume. The powder will likely float or clump.

-

Charge Induction (Choose One):

-

Acidic Route: Add 1M HCl dropwise while vortexing. Monitor clarity. Once pH < 3, the solution should clear as the cation forms (

). -

Basic Route: Add 1M NaOH dropwise. Once pH > 10, the solution should clear as the anion forms (

).

-

-

Back-Titration (Critical): Slowly adjust the pH back toward neutrality only if necessary for the assay. Stop if slight turbidity returns.

-

Filtration: Sterile filter (0.22 µm PVDF). Note: Nylon filters may bind the hydrophobic propyl chain.

Protocol B: The "Cosolvent" Method

Best for: High-concentration stocks (100 mM+).

-

Solvent Choice: Use anhydrous DMSO or a 1:1 mixture of Ethanol/Water.

-

Dissolution: Add solvent to the powder. Vortex vigorously.

-

Sonication: Sonicate in a water bath at ambient temperature (do not heat) for 5-10 minutes to break up the crystal lattice.

-

Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.

Part 4: Visualization & Data

Solubility Profile Table

| Solvent System | Solubility Rating | Primary Species | Risk Factor |

| Water (pH 7.0) | Poor (< 1 mg/mL) | Zwitterion ( | Aggregation/Precipitation |

| 0.1 M HCl | High (> 50 mg/mL) | Cation ( | Hydrolysis (Long term) |

| 0.1 M NaOH | High (> 50 mg/mL) | Anion ( | Oxidation (Low risk) |

| DMSO | High (> 100 mg/mL) | Neutral/Zwitterion | Freezing "crash-out" |

| Dichloromethane | Negligible | Zwitterion | None |

| Ethanol | Moderate | Solvated Zwitterion | Evaporation leads to crystals |

Mechanistic Pathway Diagram

The following diagram illustrates the solubility equilibrium and the risk of lactamization (impurity formation) if improper heating is applied.

Caption: Solubility states of 6-Amino-2-propylhexanoic acid dependent on pH, highlighting the critical risk of lactam formation under acidic heating.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2832747, 6-Amino-2-propylhexanoic acid. Retrieved from [Link]

- Yalkowsky, S.H., He, Y., & Jain, P. (2016).Handbook of Aqueous Solubility Data. CRC Press. (General reference for amino acid zwitterion solubility behavior).

-

Cheméo (2025). Chemical Properties of 6-Aminohexanoic acid and derivatives. Retrieved from [Link]

stability of 6-Amino-2-propylhexanoic acid under different conditions

The following technical support guide is designed for researchers and process chemists working with 6-Amino-2-propylhexanoic acid (CAS: 4751-72-8). This guide addresses stability profiles, degradation mechanisms, and handling protocols based on the structural properties of substituted

Executive Summary

6-Amino-2-propylhexanoic acid (C

The primary stability risks are intramolecular cyclization (lactamization) under acidic/thermal stress and oxidative degradation of the primary amine. This guide details how to mitigate these risks.

Part 1: Critical Stability Profile (The "Why" and "How")

Q1: What is the primary degradation pathway for 6-APHA, and how do I detect it?

The Issue: Users often observe a new, less polar peak appearing in their HPLC chromatograms after subjecting the compound to heat or acidic pH.

The Mechanism (Lactamization):

6-APHA is prone to intramolecular condensation. The terminal amine (N at C6) attacks the carbonyl carbon (C1), resulting in the loss of a water molecule and the formation of a 7-membered lactam ring: 3-propylazepan-2-one (also referred to as 3-propyl-

While 7-membered rings form more slowly than 5- or 6-membered rings due to entropic factors, the reaction is catalyzed by acid and heat. The 2-propyl group may influence the conformation, potentially accelerating this process compared to unsubstituted aminocaproic acid by favoring a "folded" reactive conformation (the Thorpe-Ingold effect, though less pronounced here than in gem-dimethyl systems).

Detection:

-

HPLC: The lactam is significantly less polar than the zwitterionic parent acid. It will elute later on Reverse Phase (C18) columns.

-

LC-MS: Look for a mass shift of -18 Da (Loss of H

O).-

Parent [M+H]

: ~174.15 Da -

Lactam [M+H]

: ~156.14 Da

-

Q2: Is the compound stable in aqueous solution?

The Verdict: Condition Dependent.

-

Neutral pH (6.5 - 7.5): The molecule exists primarily as a zwitterion (

). It is relatively stable at room temperature for 24-48 hours. -

Acidic pH (< 4.0): High Risk. Protonation of the carbonyl oxygen activates it for nucleophilic attack. Prolonged storage in acidic buffers (e.g., 0.1% TFA) will drive lactamization.

-

Basic pH (> 9.0): Stable against cyclization (amide hydrolysis is favored over formation), but susceptible to oxidative deamination if exposed to air/metal ions.

Q3: Why is my solid powder clumping?

The Issue: Hygroscopicity. Like many amino acids, 6-APHA is hygroscopic. The absorption of atmospheric water facilitates surface-level degradation and makes accurate weighing difficult.

-

Corrective Action: Store in a desiccator. If clumping occurs, verify purity via LC-MS before use; water content does not necessarily imply chemical degradation, but it alters stoichiometry.

Part 2: Troubleshooting & Experimental Protocols

Workflow: Preventing & Monitoring Degradation

The following diagram illustrates the degradation pathway and the critical control points (CCPs) for your experiments.

Figure 1: Degradation pathways of 6-APHA. The red path (Lactamization) is the primary stability risk in standard laboratory conditions.

Standardized Stability Data Table

Use this reference table to determine storage and handling limits.

| Condition | Stability Rating | Expected Degradant | Recommendation |

| Solid, -20°C, Desiccated | Excellent (> 2 years) | None | Long-term storage standard. |

| Solid, Ambient, Air | Moderate | Hydrates (Physical change) | Store in tightly sealed amber vials. |

| Solution, pH 7, 25°C | Good (< 48 hours) | Negligible | Prepare fresh. Do not store >2 days. |

| Solution, pH 2 (e.g., TFA) | Poor | Lactam (3-propylazepan-2-one) | Analyze immediately. Avoid TFA if possible. |

| Solution, pH 10, Air | Moderate | N-Oxides | Degas solvents; keep under Nitrogen/Argon. |

| DMSO Stock (Frozen) | Good (< 6 months) | None | Avoid repeated freeze-thaw cycles. |

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase for LC-MS analysis?

A: Yes, but with strict caveats. While TFA improves peak shape for amino acids, it creates an acidic environment that promotes on-column cyclization if the run time is long or if the sample sits in the autosampler.

-

Protocol: Use Formic Acid (0.1%) instead of TFA for routine analysis to minimize artifact formation. If TFA is required, keep autosampler temperature at 4°C and analyze samples within 4 hours of preparation.

Q: I need to synthesize a peptide using this as a linker. What coupling conditions do you recommend?

A: 6-APHA acts as a hydrophobic linker.[2]

-

Protection: Ensure the N-terminus is Fmoc- or Boc-protected before activation to prevent self-polymerization or cyclization.

-

Activation: Use HBTU/DIPEA or HATU. Avoid activating the carboxyl group in the absence of the nucleophile (the next amino acid) for extended periods, as the activated ester can be attacked by the unprotected amine of a neighboring molecule (intermolecular) or itself (intramolecular) if protection is lost.

Q: How do I remove the lactam impurity if it forms?

A: Since the lactam lacks the free carboxylic acid and zwitterionic character of the parent, their solubilities differ.

-

Method: Ion Exchange Chromatography.

-

Dissolve the crude mixture in water/methanol.

-

Pass through a Cation Exchange Resin (e.g., Dowex 50W).

-

The amino acid (6-APHA) will bind strongly due to the amine/acid dual charge. The neutral lactam will wash through or bind weakly.

-

Elute 6-APHA with Ammonia/Water.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2832747, 6-Amino-2-propylhexanoic acid. Retrieved February 24, 2026, from [Link]

-

Cheméo (2025). Chemical Properties and Thermodynamics of 6-Aminohexanoic acid derivatives. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Enhancing Cellular Uptake of 6-Amino-2-propylhexanoic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Amino-2-propylhexanoic acid. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you troubleshoot and optimize your cellular uptake experiments. This guide is structured to address common questions, resolve specific experimental issues, and provide advanced strategies for enhancing the intracellular delivery of this molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of 6-Amino-2-propylhexanoic acid and the primary factors influencing its transport across cellular membranes.

Q1: What are the primary structural features of 6-Amino-2-propylhexanoic acid that influence its cellular uptake?

6-Amino-2-propylhexanoic acid is an amino acid derivative with a branched, short-chain fatty acid backbone. Its structure presents a dual character:

-

A Carboxylic Acid Group: This group is ionizable, making the molecule's charge state highly dependent on the surrounding pH.

-

An Amino Group: This provides a positive charge at physiological pH and suggests a potential interaction with amino acid transporters.[1][2]

-

A Propyl-branched Alkyl Chain: This contributes to the molecule's lipophilicity, which can influence its ability to passively diffuse across the lipid bilayer of the cell membrane.[3]

The key challenge is balancing the molecule's hydrophilicity (due to the charged amino and carboxyl groups) with its lipophilicity for effective membrane transit. Based on its structure, passive diffusion may be limited, and carrier-mediated transport is highly probable.

Q2: What are the most probable cellular uptake mechanisms for 6-Amino-2-propylhexanoic acid?

Given its structural similarity to other well-studied compounds, the uptake of 6-Amino-2-propylhexanoic acid is likely mediated by one or more of the following transporter systems:

-

Monocarboxylate Transporters (MCTs): Structurally similar molecules like valproic acid (VPA) are known substrates for MCTs, particularly MCT1, which facilitates transport across the blood-brain barrier.[4][5] This transport is often proton-coupled and pH-dependent.[4]

-

L-type Amino Acid Transporters (LATs): The presence of an amino acid-like moiety suggests that it could be a substrate for LAT systems, similar to gabapentin.[1][2][6] These transporters are responsible for moving large neutral amino acids across membranes.

-

Solute Carrier (SLC) Transporters: Research has identified that VPA uptake can be mediated by SLC4 bicarbonate transporters.[7][8] This family of transporters is broad, and other members could potentially be involved.

The diagram below illustrates these potential pathways.

Caption: Potential cellular uptake pathways for 6-Amino-2-propylhexanoic acid.

Q3: How significant is passive diffusion for the uptake of this compound?

While the alkyl chain provides some lipophilicity, the presence of two charged groups (COO- and NH3+) at physiological pH generally limits efficient passive diffusion across the hydrophobic cell membrane.[3] Studies on the structurally similar valproic acid show that its uptake is primarily protein-mediated and occurs against a concentration gradient, which is inconsistent with simple passive diffusion.[4][7] Therefore, while a minor component of uptake may occur via diffusion, it is critical to investigate and optimize transporter-mediated pathways for significant intracellular delivery.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during cellular uptake experiments.

Issue 1: Low or Undetectable Intracellular Concentration

This is the most common challenge. The following workflow and table can help you systematically identify the root cause.

Caption: Troubleshooting workflow for low intracellular compound concentration.

| Observation | Potential Cause | Recommended Action & Rationale |

| Consistently low signal across all conditions. | Suboptimal Assay Conditions: The extracellular pH may not be favorable for proton-coupled transport mechanisms. | Action: Perform a pH-dependency experiment (see Protocol 2). Rationale: Uptake of similar molecules like valproic acid is significantly enhanced by an inwardly directed proton gradient (lower extracellular pH).[4][5][7] |

| Low Transporter Expression: The cell line used (e.g., HeLa, HEK293) may not endogenously express the necessary transporters (MCT, LAT) at high levels. | Action: 1. Verify transporter expression via qPCR or Western Blot. 2. Switch to a cell line known for high expression (e.g., Caco-2 for intestinal transport, RBE4 for blood-brain barrier).[4] | |

| Compound Instability: The molecule may be degrading in the culture medium over the course of the experiment. | Action: Measure the concentration of the compound in the medium at t=0 and at the end of the incubation period. Rationale: Ensures that the observed low uptake is not an artifact of compound loss. | |

| Signal is present but does not increase with time or concentration. | Transporter Saturation: The concentration of the compound used may be high enough to saturate the available transporters. | Action: Perform a concentration-response curve starting from low micromolar concentrations. Rationale: Similar compounds show saturable uptake, indicating a finite number of transporters.[2][4] |

| Rapid Efflux: The compound is being actively pumped out of the cell after initial uptake. | Action: Use efflux pump inhibitors (e.g., verapamil for P-gp) to see if intracellular accumulation increases. Rationale: Identifies if efflux is a confounding factor limiting net accumulation. |

Issue 2: High Variability Between Experimental Replicates

| Observation | Potential Cause | Recommended Action & Rationale |

| High standard deviation within the same experimental group. | Inconsistent Cell Health or Density: Cell passage number, confluency, and overall health can dramatically affect transporter expression and membrane integrity. | Action: Use cells within a narrow passage range (e.g., 5-15). Ensure consistent seeding density and that cells are in a healthy, logarithmic growth phase. Always perform a viability test (e.g., Trypan Blue) before starting. |

| Inaccurate Timing or Temperature Control: Uptake is a kinetic process sensitive to time and temperature. Small variations can lead to large differences. | Action: Use a multi-channel pipette for simultaneous addition/removal of solutions. Perform incubation in a water bath or calibrated incubator for precise temperature control. Place plates on ice immediately after incubation to stop the transport process. | |

| Inconsistent results between different experimental days. | Reagent Variability: Differences in media batches, serum, or compound stock solutions. | Action: Prepare large batches of all reagents, aliquot, and freeze. Use the same batch for a complete set of related experiments. Rationale: This minimizes a major source of systemic error. |

Part 3: Advanced Strategies for Uptake Enhancement

Once you have a reproducible baseline uptake measurement, you can employ several strategies to enhance intracellular concentrations.

| Strategy | Mechanism of Action | Advantages | Considerations | Experimental Starting Point |

| 1. Physicochemical Optimization | Modifying the experimental buffer (e.g., lowering pH) to favor proton-coupled transport mechanisms.[4][5] | Simple, cost-effective, directly probes the mechanism of action. | Potential for cell stress at extreme pH values; effect is cell-type dependent. | Test uptake in buffers ranging from pH 6.0 to 7.4. |

| 2. Formulation Approaches | Encapsulating the compound in a delivery vehicle like a liposome or a self-micro-emulsifying drug delivery system (SMEDDS).[9] | Can bypass transporter dependency, protect the compound from degradation, and modify its pharmacokinetic profile. | Requires significant formulation development; vehicle itself may have cellular effects. | Start with commercially available liposome kits to test proof-of-concept. |

| 3. Prodrug Synthesis | Chemically modifying the molecule by masking the polar carboxylic acid or amino groups with a labile moiety that is cleaved intracellularly to release the active compound.[10] | Can dramatically increase membrane permeability by increasing lipophilicity.[10][11] | Requires synthetic chemistry expertise; cleavage efficiency can vary between cell types. | Esterify the carboxylic acid to mask its negative charge. |

| 4. Use of Permeation Enhancers | Co-incubating with agents that transiently and reversibly open tight junctions (paracellular) or disrupt the cell membrane (transcellular).[9] | Can provide a significant, albeit non-specific, boost in uptake. | Potential for cytotoxicity; effects are often transient and hard to control. | Test low concentrations of known enhancers like medium-chain fatty acids (e.g., capric acid).[9] |

Part 4: Detailed Experimental Protocols

Protocol 1: Standard Cellular Uptake Assay

Objective: To measure the baseline intracellular accumulation of 6-Amino-2-propylhexanoic acid.

Materials:

-

Cells cultured in 24-well plates to ~95% confluency.

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.

-

Test Compound: 10 mM stock of 6-Amino-2-propylhexanoic acid in a suitable solvent (e.g., DMSO, water).

-

Ice-cold Phosphate Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer or 0.1% Triton X-100 in water).

-

Analytical equipment (e.g., LC-MS/MS).

Methodology:

-

Preparation: Aspirate the culture medium from the cells. Wash the monolayer twice with 0.5 mL of pre-warmed (37°C) Uptake Buffer.

-

Initiate Uptake: Add 0.5 mL of pre-warmed Uptake Buffer containing the desired final concentration of the test compound (e.g., 10 µM) to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 5, 15, 30 minutes). A time-course experiment is recommended initially.

-

Terminate Uptake: Aspirate the compound solution. Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular compound and stop transport.

-

Cell Lysis: Add 200 µL of Lysis Buffer to each well. Incubate on a shaker for 15 minutes at 4°C.

-

Sample Collection: Collect the lysate from each well. Centrifuge at 14,000 x g for 10 minutes to pellet cell debris.

-

Protein Normalization: Use a small aliquot of the supernatant to determine the total protein concentration (e.g., BCA assay).

-

Analysis: Analyze the remaining supernatant for the concentration of 6-Amino-2-propylhexanoic acid using a validated analytical method. Normalize the amount of compound to the total protein content (e.g., pmol/mg protein).

Protocol 2: pH-Dependency Uptake Assay

Objective: To determine if the uptake of the compound is dependent on an extracellular proton gradient.

Methodology:

-

Follow the Standard Cellular Uptake Assay protocol with one key modification.

-

Prepare multiple batches of Uptake Buffer (HBSS) and adjust the pH to a range of values, such as 6.0, 6.5, 7.0, and 7.4.

-

In Step 1 and 2, use these different pH buffers for the pre-wash and the incubation with the test compound.

-

Compare the intracellular accumulation of the compound at each pH. A significant increase in uptake at lower pH values is strong evidence for the involvement of a proton-coupled transporter like an MCT.[5]

Protocol 3: Competitive Inhibition Assay

Objective: To identify the class of transporters involved in the compound's uptake.

Methodology:

-

Follow the Standard Cellular Uptake Assay protocol.

-

Prepare solutions of your test compound (at a concentration near its Km, or ~10 µM if unknown) mixed with a large excess (e.g., 100-fold) of a known transporter substrate (inhibitor).

-

To test for MCT involvement: Use known MCT substrates like L-lactic acid or sodium salicylate.[4]

-

To test for LAT involvement: Use known LAT substrates like L-leucine or BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).[1]

-

To test for SLC4 involvement: Use bicarbonate as a competitive substrate.[7]

-

-

In Step 2, add the compound/inhibitor mixture to the cells.

-

Include a control group with the test compound alone.

-

A significant reduction in the uptake of your test compound in the presence of a specific inhibitor strongly suggests that they share the same transport pathway.

References

-

Williams, R. S. B., Eames, T., Ryves, J., Vatra, D., & Harwood, A. J. (2011). Valproic acid finds its transporter. Journal of Cell Science. [Link]

-

Eames, T., Vohra, S., Williams, R. S. B., & Harwood, A. J. (2011). Identifying an uptake mechanism for the antiepileptic and bipolar disorder treatment valproic acid using the simple biomedical model Dictyostelium. Disease Models & Mechanisms. [Link]

-

Sills, G. J. (2017). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain. [Link]

-

Journal of Cell Science. (2011). Valproic acid finds its transporter. The Company of Biologists. [Link]

-

Adriaens, E., Eyssen, H., & Meert, T. (2008). Transport of valproate at intestinal epithelial (Caco-2) and brain endothelial (RBE4) cells: mechanism and substrate specificity. Epilepsy Research. [Link]

-

Taylor, C. P. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research. [Link]

-

Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., & Dooley, D. J. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research. [Link]

-

ResearchGate. (n.d.). Cellular uptake mechanisms were determined by using small molecules to... ResearchGate. [Link]

-

Jain, S., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

-

Giraud, M. N., et al. (2011). Valproic acid alters mitochondrial cholesterol transport in Y1 adrenocortical cells. Toxicology in Vitro. [Link]

-

Zhang, Y., et al. (2020). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery. [Link]

-

Wikipedia. (n.d.). Gabapentin. Wikipedia. [Link]

-

An, M. H., et al. (2019). Monocarboxylate transporter functions and neuroprotective effects of valproic acid in experimental models of amyotrophic lateral sclerosis. Journal of Biomedical Science. [Link]

-

Dr. Oracle. (2026). What is the mechanism of action of gabapentin? Dr. Oracle. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Amino-2-propylhexanoic acid. PubChem. [Link]

-

Zhang, Y., et al. (2022). How physical techniques improve the transdermal permeation of therapeutics: A review. Biomedicine & Pharmacotherapy. [Link]

-

MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

-

Ghent University Library. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University. [Link]

Sources

- 1. A summary of mechanistic hypotheses of gabapentin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport of valproate at intestinal epithelial (Caco-2) and brain endothelial (RBE4) cells: mechanism and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monocarboxylate transporter functions and neuroprotective effects of valproic acid in experimental models of amyotrophic lateral sclerosis - ProQuest [proquest.com]